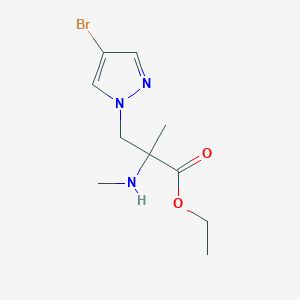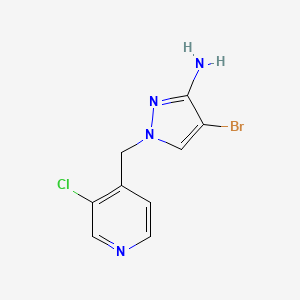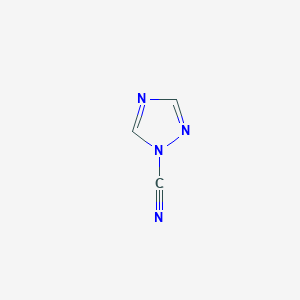
1H-1,2,4-Triazole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-1-carbonitrile is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-1-carbonitrile typically involves cyclization reactions. One common method is the reaction of 3-amino-1H-1,2,4-triazole with acetonitrile under acidic conditions. Another approach involves the use of nitrile-containing precursors and cyclization agents. Industrial production methods often employ high-yield, cost-effective processes to ensure scalability and efficiency .
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of triazole oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides or acyl chlorides. .
Scientific Research Applications
1H-1,2,4-Triazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, and in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and engage in dipole interactions with biological receptors is crucial for its activity .
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-carbonitrile can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms and exhibits distinct chemical properties and reactivity.
1H-1,2,4-Triazole: While similar in structure, the presence of the carbonitrile group in this compound imparts unique reactivity and applications.
Fluconazole: A well-known antifungal agent containing a triazole ring, used to highlight the medicinal relevance of triazole derivatives
Properties
Molecular Formula |
C3H2N4 |
|---|---|
Molecular Weight |
94.08 g/mol |
IUPAC Name |
1,2,4-triazole-1-carbonitrile |
InChI |
InChI=1S/C3H2N4/c4-1-7-3-5-2-6-7/h2-3H |
InChI Key |
FWRJZMJGMZURLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)


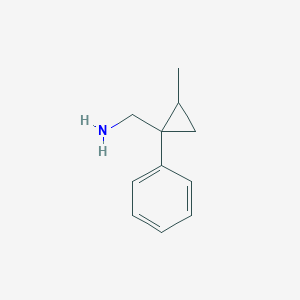
![O-[(2-bromophenyl)methyl]hydroxylamine](/img/structure/B13556208.png)
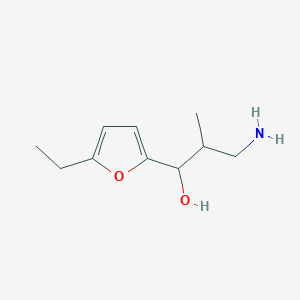
![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13556217.png)
![rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride](/img/structure/B13556220.png)
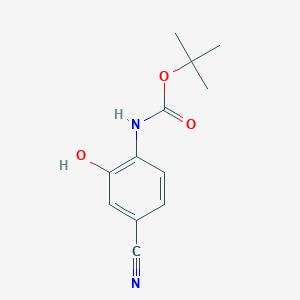
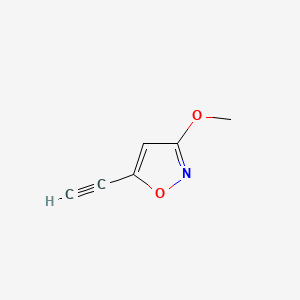
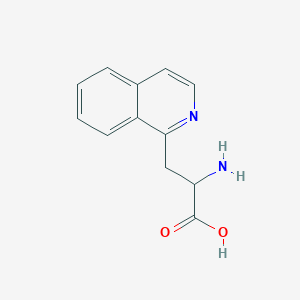
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)
